![molecular formula C12H12O3 B2572745 3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid CAS No. 856180-03-5](/img/structure/B2572745.png)
3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid
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Overview
Description
“3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid” is a benzofuran derivative . It has a molecular weight of 204.23 . The IUPAC name for this compound is 3,4,7-trimethyl-1-benzofuran-2-carboxylic acid .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves palladium-catalyzed cross-coupling reactions . For instance, 3-Methylbenzofuran-2-carboxylic acid undergoes a reaction with 4-iodoanisole and diphenyliodonium triflate under different conditions to form the corresponding biaryl .Molecular Structure Analysis
The molecular structure of “3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid” consists of a benzofuran ring substituted with three methyl groups and a carboxylic acid group .Chemical Reactions Analysis
Benzofuran derivatives, including “3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The predicted boiling point of “3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid” is 367.9±37.0 °C . Its predicted density is 1.217±0.06 g/cm3 . The predicted pKa value is 3.10±0.30 .Scientific Research Applications
- Some substituted benzofurans exhibit significant anticancer activities . For instance, compound 36 (Fig. 8) demonstrated cell growth inhibitory effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. These findings highlight the compound’s potential as an antitumor agent.
- Benzofuran derivatives have emerged as promising scaffolds for antimicrobial agents . Researchers have explored their antibacterial activity, particularly when substituents (such as halogens, nitro, and hydroxyl groups) are present at the 5- or 6-position of the benzofuran nucleus. Further investigations into the specific mechanisms and targets are ongoing.
- Scientists have synthesized benzofuran derivatives using microwave-assisted methods . These compounds have been evaluated for their anticancer activity against human ovarian cancer cell lines. The development of efficient synthetic routes for this class of molecules contributes to drug discovery efforts.
Anticancer Potential
Antimicrobial Properties
Synthetic Applications
Safety And Hazards
Future Directions
Benzofuran and its derivatives are gaining attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, “3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid”, being a benzofuran derivative, could potentially be explored for its antimicrobial properties in future research .
properties
IUPAC Name |
3,4,6-trimethyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-6-4-7(2)10-8(3)11(12(13)14)15-9(10)5-6/h4-5H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBARAHXMSDFENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid |
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